A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary checkbox but a foundational pillar for success. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. For medicinal chemists and pharmacologists, the ability to predict and interpret these characteristics is paramount. This guide provides an in-depth analysis of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic building block of significant interest, offering both established data for analogous compounds and expert insights into the predicted properties of the target molecule. By presenting a comprehensive physicochemical profile, we aim to empower researchers to make informed decisions in the design and progression of novel therapeutic agents.
Molecular Structure and Chemical Identity
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole, a five-membered heterocyclic ring system containing two adjacent nitrogen atoms. The presence of an amino group, a methyl group on a ring nitrogen, and a methyl ester functionality imparts a unique combination of electronic and steric features that are critical to its chemical behavior and potential biological activity.
Key Structural Features:
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Pyrazole Core: The aromatic pyrazole ring provides a rigid scaffold, influencing the spatial orientation of its substituents.
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Amino Group (-NH₂): Acts as a hydrogen bond donor and a basic center, significantly impacting solubility and potential interactions with biological targets.
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N-Methyl Group (-CH₃): This substitution at the N1 position resolves the tautomerism often seen in NH-pyrazoles, leading to a single, well-defined constitutional isomer. This is crucial for consistent structure-activity relationship (SAR) studies.
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Methyl Carboxylate Group (-COOCH₃): An ester functional group that can act as a hydrogen bond acceptor and is susceptible to hydrolysis by esterases in vivo.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | N/A |
| Molecular Formula | C₆H₉N₃O₂ | N/A |
| Molecular Weight | 155.16 g/mol | N/A |
| Canonical SMILES | CN1N=C(C=C1C(=O)OC)N | N/A |
| InChI Key | InChI=1S/C6H9N3O2/c1-8-6(7)4-5(9-8)10-2/h4H,7H2,1-3H3 | N/A |
| CAS Number | 89088-57-3 | [1] |
Predicted and Observed Physicochemical Properties
Direct experimental data for Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is not extensively available in the public domain. Therefore, this section presents a combination of data from closely related analogs and expert predictions to provide a comprehensive profile.
Physical State and Appearance
Based on analogous compounds like 3-methyl-5-amino-pyrazole, which is a white to light yellow crystalline powder, it is predicted that Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate will be a solid at room temperature, likely appearing as a crystalline powder.[2]
Melting and Boiling Points
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Melting Point: While the melting point for the target molecule is not reported, data from similar structures provides a likely range. For instance, 3-methylpyrazole-5-carboxylic acid has a melting point of 236-240 °C, and methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate melts at 188 °C.[3][4] The presence of the amino group and the potential for intermolecular hydrogen bonding suggests a relatively high melting point, likely in the range of 150-200 °C.
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Boiling Point: The boiling point of 3-methyl-5-amino-pyrazole is reported as 213 °C at 14 mmHg.[2] Due to its higher molecular weight and the presence of the methyl ester group, Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is expected to have a higher boiling point, likely exceeding 250 °C at atmospheric pressure, with decomposition being a possibility at such temperatures.
Solubility Profile
The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological systems.
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Aqueous Solubility: The presence of the polar amino and carboxylate groups suggests some degree of water solubility. However, the N-methyl and methyl ester groups, along with the pyrazole ring itself, contribute to its lipophilicity. Therefore, it is expected to have low to moderate aqueous solubility.
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Organic Solvent Solubility: It is predicted to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexanes.
Acidity and Basicity (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding.
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Basicity of the Amino Group: The 3-amino group is the primary basic center. The pKa of this group is expected to be in the range of 3-5, typical for an amino group attached to an aromatic ring.
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Acidity of the Pyrazole Ring: While the N-methylation removes the acidic proton present in NH-pyrazoles, the pyrazole ring itself is a very weak base.
Lipophilicity (LogP and LogD)
Lipophilicity is a key parameter in drug design, influencing a compound's ability to cross cell membranes.
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LogP (Octanol-Water Partition Coefficient): This value represents the partitioning of the neutral form of the molecule between octanol and water. Based on its structure, the predicted LogP is likely to be in the range of 1.0 to 2.0, indicating a moderate degree of lipophilicity.
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LogD (Distribution Coefficient): This is the log of the partition coefficient at a specific pH and takes into account all ionic species. At physiological pH (7.4), where the amino group may be partially protonated, the LogD value would be slightly lower than the LogP.
Spectroscopic and Crystallographic Characterization
Spectroscopic and crystallographic data provide unambiguous confirmation of a molecule's structure and insights into its electronic and conformational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for the target molecule are not available, the expected chemical shifts can be predicted based on related structures.[5][6]
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¹H NMR:
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N-Methyl Protons: A singlet is expected around 3.8-4.0 ppm.
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O-Methyl Protons: A singlet is expected around 3.7-3.9 ppm.
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Pyrazole Ring Proton (C4-H): A singlet is expected in the aromatic region, likely between 6.0 and 6.5 ppm.
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Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which will be concentration and solvent dependent, but likely in the range of 5.0-7.0 ppm.
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¹³C NMR:
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N-Methyl Carbon: A signal is expected around 35-40 ppm.
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O-Methyl Carbon: A signal is expected around 50-55 ppm.
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Pyrazole Ring Carbons: Three distinct signals are expected in the aromatic region, with the C=O substituted carbon (C5) being the most downfield, followed by the amino-substituted carbon (C3), and the unsubstituted carbon (C4) being the most upfield.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretching: Two bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C=O Stretching: A strong absorption band is expected around 1700-1730 cm⁻¹ for the ester carbonyl group.
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C=N and C=C Stretching: Bands in the 1500-1650 cm⁻¹ region are characteristic of the pyrazole ring.
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C-H Stretching: Bands around 2850-3000 cm⁻¹ will correspond to the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Electrospray Ionization (ESI): In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 156.1.
X-ray Crystallography
While no crystal structure is available for the target molecule, data from 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid reveals typical bond lengths and angles for the N-methylated pyrazole ring system.[7] It is expected that Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate would crystallize in a hydrogen-bonded network, with the amino group acting as a hydrogen bond donor and the carbonyl oxygen and pyrazole nitrogens acting as acceptors.
Synthesis and Reactivity
Synthetic Approach
A plausible synthetic route to Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate can be adapted from established methods for pyrazole synthesis. A common and effective method involves the condensation of a β-ketoester equivalent with a hydrazine derivative.
Proposed Synthetic Workflow:
A proposed synthetic route to the target molecule.
Step-by-Step Methodology:
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Formation of the β-enamino ketoester: Methyl acetoacetate is reacted with dimethylformamide dimethyl acetal (DMF-DMA). This reaction typically proceeds at elevated temperatures and results in the formation of methyl 2-(dimethylaminomethylene)-3-oxobutanoate.
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Condensation and Cyclization: The resulting β-enamino ketoester is then reacted with methylhydrazine in a suitable solvent, such as ethanol. The reaction involves an initial nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and elimination of dimethylamine and water to afford the desired pyrazole ring. The regioselectivity of this reaction is an important consideration, as attack from either nitrogen of methylhydrazine can lead to two different isomers. However, literature precedents suggest that the reaction conditions can be optimized to favor the desired N1-methylated product.
Chemical Reactivity and Stability
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Amino Group Reactivity: The 3-amino group can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization.
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Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
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Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases, or high temperatures, may lead to decomposition.
Applications in Drug Discovery and Chemical Biology
Substituted pyrazoles are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate makes it a valuable building block for several reasons:
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Vectorial Diversity: The three distinct functional groups (amino, N-methyl, and methyl ester) provide three points for diversification, allowing for the rapid generation of compound libraries for high-throughput screening.
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Bioisosteric Replacement: The pyrazole core can act as a bioisostere for other aromatic rings, such as phenyl or pyridine, offering opportunities to modulate physicochemical properties and improve drug-like characteristics.
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Scaffold for Biologically Active Molecules: The aminopyrazole motif is a key component in a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and agrochemicals. For instance, related aminopyrazole derivatives have been investigated as inhibitors of p38 MAP kinase.
Illustrative Application Workflow:
Workflow for the utilization of the title compound in drug discovery.
Conclusion
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a versatile heterocyclic building block with a rich potential for applications in drug discovery and materials science. While a complete set of experimentally determined physicochemical data is not yet available, a comprehensive profile can be constructed through the analysis of closely related analogs and the application of fundamental chemical principles. This guide has provided a detailed overview of its structural features, predicted physicochemical properties, spectroscopic characteristics, and synthetic accessibility. As research in this area continues, a deeper understanding of this and similar molecules will undoubtedly contribute to the development of novel and effective chemical entities.
References
-
3-Methyl-5-Amino-Pyrazole | Chemical Intermediate India - lifechem pharma.
-
3-Methylpyrazole-5-carboxylic acid 97 402-61-9 - Sigma-Aldrich.
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI.
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH.
-
Methyl 5-amino-1H-pyrazole-3-carboxylate | C5H7N3O2 | CID 18445864 - PubChem.
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry.
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem.
-
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Sigma-Aldrich.
-
tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537.
-
ChemScene: Building blocks | Bioactive small molecules.
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs.
-
ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate - Fluorochem.
Sources
- 1. lifechempharma.com [lifechempharma.com]
- 2. 3-Methylpyrazole-5-carboxylic acid 97 402-61-9 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
